molecular formula C11H13NO2S B8349799 Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate

Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate

Cat. No. B8349799
M. Wt: 223.29 g/mol
InChI Key: BTYFVHFZWAXGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-cyano-5-ethylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-ethylthiophene-2-carboxylate

InChI

InChI=1S/C11H13NO2S/c1-4-9-8(6-12)5-10(15-9)11(13)14-7(2)3/h5,7H,4H2,1-3H3

InChI Key

BTYFVHFZWAXGGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)OC(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4 g (14.4 mmol) of isopropyl 4-bromo-5-ethylthiophene-2-carboxylate was refluxed in dry dimethylformamide (50 mL) with copper cyanide (1.94 g, 22 mmol) for 8 hours. The cooled mixture was poured into 0.1 M sodium cyanide (500 mL) and extracted with diethyl ether (4×50 mL). The organic layers were washed twice with brine (50 mL) and dried over anhydrous sodium sulfate. The solvents were removed in vacuo. Column chromatography on silica gel (400 g), eluting with hexanes:ethyl acetate 9/1 (v:v) gave isopropyl 2-ethyl-3-cyano-thiophene-5-carboxylate (1.7 g, 53%) as a pale yellow oil. 1H-NMR (DMSO-d6; 300 MHz) δ8.03 (s, 1H), 5.10 (septet, 1H, J=6.2 Hz), 3.04 (q, 2H, J=7.5 Hz), 1.31 (t, 3H, J=7.5 Hz), 1.30 (d, 6H, J=6.2 Hz). Mass spectrum (ESI m/z): Calcd. for C11H13NO2S 224.1 (M+H), found 224.0.
Name
isopropyl 4-bromo-5-ethylthiophene-2-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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